2-Oxopiperidine-3-carbohydrazide
Description
2-Oxopiperidine-3-carbohydrazide is a heterocyclic organic compound featuring a six-membered piperidine ring with a ketone group at the 2-position and a carbohydrazide moiety at the 3-position. The compound has garnered attention in biocontrol applications, particularly in agricultural research, where it was identified as an upregulated metabolite in co-cultured Bacillus strains enhancing strawberry growth and disease resistance . Its biological activity likely stems from its hybrid structure, combining a rigid piperidine scaffold with reactive hydrazide and carbonyl groups, which may interact with microbial or plant metabolic pathways.
Properties
IUPAC Name |
2-oxopiperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h4H,1-3,7H2,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBGDUPPBUSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383832 | |
| Record name | 2-oxopiperidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-26-0 | |
| Record name | 2-oxopiperidine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopiperidine-3-carbohydrazide typically involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Piperidine-3-carboxylic acid+Hydrazine hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-Oxopiperidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
3-Piperidinecarboxylic Acid (CAS 498-95-3)
- Structure : A piperidine ring with a carboxylic acid group at the 3-position.
- Applications : Primarily used as a laboratory chemical, with explicit warnings against food, drug, or biocidal applications .
- Key Differences: Unlike 2-Oxopiperidine-3-carbohydrazide, this compound lacks the reactive hydrazide and ketone groups, resulting in distinct physicochemical properties.
2-Oxoadipic Acid (CAS 3184-35-8)
- Structure : A linear six-carbon dicarboxylic acid with a ketone group at the 2-position.
- Applications: Limited data on applications; toxicological properties remain understudied .
- Key Differences : While both compounds share a "2-oxo" motif, 2-Oxoadipic acid lacks the piperidine ring and hydrazide group, resulting in divergent solubility and reactivity. Its linear structure may limit its ability to engage in ring-specific interactions, such as enzyme inhibition via piperidine-based pharmacophores.
Pharmaceutical Derivatives with Piperidine/Piperazine Moieties
Imp. E (EP): (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (CAS 82419-52-1)
- Structure: A fluoroquinolone derivative with a fused pyrido-benzoxazine ring and a piperazine substituent.
- Applications : Serves as a reference standard in pharmaceutical quality control .
- Key Differences: The complex polycyclic structure and fluorine substitution contrast sharply with the simpler piperidine scaffold of this compound.
Derivatives with Functional Group Modifications
N'-[(E)-(4-Nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide (CAS 282103-45-1)
- Structure : A Schiff base derivative of this compound, incorporating a 4-nitrophenyl group.
Comparative Data Table
Research Findings and Implications
- Biological Activity: this compound’s upregulation in Bacillus co-cultures suggests a role in plant-microbe interactions, possibly through induction of systemic resistance or antimicrobial effects . In contrast, 3-Piperidinecarboxylic acid’s applications are confined to non-biological contexts due to regulatory restrictions .
- Structural Reactivity: The carbohydrazide group in this compound offers sites for condensation reactions (e.g., Schiff base formation), as seen in its nitrophenyl derivative .
- Safety Considerations : Both this compound and 2-Oxoadipic acid lack comprehensive toxicological profiles, highlighting a critical research gap compared to well-documented lab chemicals like 3-Piperidinecarboxylic acid .
Biological Activity
2-Oxopiperidine-3-carbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a keto group and a carbohydrazide functional group. Its molecular formula is CHNO, and it has been noted for its ability to form hydrogen bonds, which enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study: A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers in models of acute lung injury, highlighting its therapeutic potential in respiratory conditions.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its cytotoxicity against specific cancer types.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways, including those responsible for DNA synthesis.
- Signal Transduction Modulation: It affects signaling pathways related to cell survival and apoptosis, making it a candidate for further exploration in cancer therapy.
- Metal Ion Coordination: The carbohydrazide group can coordinate with metal ions, potentially enhancing the compound's biological efficacy through chelation mechanisms.
Research Findings
Recent studies have highlighted the role of this compound in plant biochemistry, particularly in rice. It has been implicated in phosphate homeostasis regulation, where overexpression led to excessive phosphate accumulation in shoots. This finding opens avenues for agricultural applications, particularly in enhancing nutrient uptake in crops.
Research Summary:
- Study: Regulation of Phosphate Homeostasis in Rice
- Findings: Overexpression resulted in increased phosphate levels; knockdown suppressed this effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
